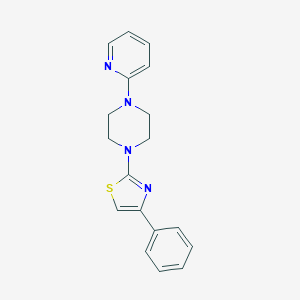![molecular formula C21H26N2O6S2 B299597 Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of piperazinecarboxylate compounds and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is not fully understood. However, it has been suggested that Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate may act by inhibiting the activity of certain enzymes or proteins involved in the development of various diseases. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to protect against neurodegeneration and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits various biological activities. However, there are also limitations to using Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in lab experiments. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has low solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is not fully understood, which may limit its use in mechanistic studies.
Orientations Futures
There are several future directions for the study of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate. One direction is to investigate the potential use of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to elucidate the mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the reaction with ethyl chloroformate. The resulting product is then purified using column chromatography. The yield of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is approximately 60%.
Applications De Recherche Scientifique
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Formule moléculaire |
C21H26N2O6S2 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
ethyl 1,4-bis-(4-methylphenyl)sulfonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C21H26N2O6S2/c1-4-29-21(24)20-15-22(30(25,26)18-9-5-16(2)6-10-18)13-14-23(20)31(27,28)19-11-7-17(3)8-12-19/h5-12,20H,4,13-15H2,1-3H3 |
Clé InChI |
NOUSMLMZKBDRAG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCOC(=O)C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
